molecular formula C10H10O4 B2473236 3-(3-Hydroxyoxetan-3-yl)benzoic acid CAS No. 2241139-57-9

3-(3-Hydroxyoxetan-3-yl)benzoic acid

Cat. No.: B2473236
CAS No.: 2241139-57-9
M. Wt: 194.186
InChI Key: BXTVJSAGISIPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxyoxetan-3-yl)benzoic acid is a chemical compound that belongs to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyoxetan-3-yl)benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid moiety One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyoxetan-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may yield alcohols.

Scientific Research Applications

3-(3-Hydroxyoxetan-3-yl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Salicylic acid
  • p-Hydroxybenzoic acid
  • Protocatechuic acid
  • Gentisic acid

Uniqueness

3-(3-Hydroxyoxetan-3-yl)benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other hydroxybenzoic acids and may contribute to its specific biological and industrial uses.

Properties

IUPAC Name

3-(3-hydroxyoxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)7-2-1-3-8(4-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTVJSAGISIPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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